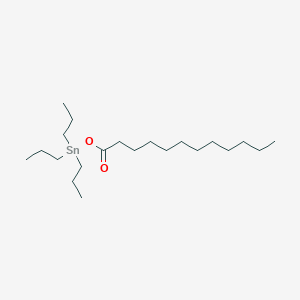![molecular formula C21H24NO6P3 B14609514 [Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] CAS No. 60703-83-5](/img/structure/B14609514.png)
[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] is a chemical compound known for its unique structure and properties It is composed of a nitrilotris(methylene) backbone with three phenyl(phosphinic acid) groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] typically involves the reaction of nitrilotris(methylene) with phenylphosphinic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of [Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is essential to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid groups to phosphine groups.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of [Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. The specific pathways and molecular targets depend on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphinic acid: A simpler compound with similar functional groups.
Nitrilotris(methylene)phosphonic acid: Another compound with a nitrilotris(methylene) backbone but different substituents.
Triphenylphosphine: A related compound with three phenyl groups attached to a phosphorus atom.
Uniqueness
[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] is unique due to its combination of a nitrilotris(methylene) backbone and phenyl(phosphinic acid) groups. This structure imparts specific reactivity and properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
60703-83-5 |
|---|---|
Formule moléculaire |
C21H24NO6P3 |
Poids moléculaire |
479.3 g/mol |
Nom IUPAC |
[bis[[hydroxy(phenyl)phosphoryl]methyl]amino]methyl-phenylphosphinic acid |
InChI |
InChI=1S/C21H24NO6P3/c23-29(24,19-10-4-1-5-11-19)16-22(17-30(25,26)20-12-6-2-7-13-20)18-31(27,28)21-14-8-3-9-15-21/h1-15H,16-18H2,(H,23,24)(H,25,26)(H,27,28) |
Clé InChI |
GOUKBDOGILZXTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(CN(CP(=O)(C2=CC=CC=C2)O)CP(=O)(C3=CC=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)
![2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid](/img/structure/B14609455.png)

![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)

![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)
![{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene](/img/structure/B14609504.png)
-](/img/structure/B14609511.png)


